REACTION_SMILES
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[CH2:20]1[O:21][CH2:22][CH2:23][O:24][CH2:25]1.[CH:1]1([c:6]2[c:7]([C:15]([F:16])([F:17])[F:18])[cH:8][c:9]([C:10](=[O:11])[O-:12])[cH:13][cH:14]2)[CH2:2][CH2:3][CH2:4][CH2:5]1.[ClH:19]>>[CH:1]1([c:6]2[c:7]([C:15]([F:16])([F:17])[F:18])[cH:8][c:9]([CH2:10][OH:11])[cH:13][cH:14]2)[CH2:2][CH2:3][CH2:4][CH2:5]1
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Name
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Type
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product
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Smiles
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OCc1ccc(C2CCCC2)c(C(F)(F)F)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |